molecular formula C14H16N4OS B2860838 N,5-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)thiophene-2-carboxamide CAS No. 2380071-45-2

N,5-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)thiophene-2-carboxamide

Cat. No. B2860838
CAS RN: 2380071-45-2
M. Wt: 288.37
InChI Key: XBYZVYNIZJTKDX-UHFFFAOYSA-N
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Description

“N,5-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)thiophene-2-carboxamide” is a compound with the molecular formula C14H16N4OS and a molecular weight of 288.37. It has been identified as a compound that enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping . This compound plays a central role in the intracellular Ca2+ homeostasis of cardiac myocytes .


Synthesis Analysis

The synthesis of this compound involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Chemical Reactions Analysis

The compound has been studied for its effect on SERCA2a Ca2+ -ATPase and Ca2+ transport activities in cardiac SR vesicles . It was found to enhance these activities, indicating its potential use in improving intracellular Ca2+ dynamics .

Mechanism of Action

The compound enhances SERCA2a Ca2+ -ATPase and Ca2+ transport in SR vesicles . It interacts with the SERCA-phospholamban complex, as indicated by fluorescence lifetime measurements of fluorescence resonance energy transfer between SERCA2a and phospholamban . It increases endoplasmic reticulum Ca2+ load by enhancing SERCA2a-mediated Ca2+ transport .

properties

IUPAC Name

N,5-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-10-3-4-12(20-10)14(19)17(2)11-8-18(9-11)13-7-15-5-6-16-13/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYZVYNIZJTKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N(C)C2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide

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